4-(4-Chlorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole
CAS No.: 338408-07-4
Cat. No.: VC4228530
Molecular Formula: C14H8ClFN2S2
Molecular Weight: 322.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338408-07-4 |
|---|---|
| Molecular Formula | C14H8ClFN2S2 |
| Molecular Weight | 322.8 |
| IUPAC Name | 4-(4-chlorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole |
| Standard InChI | InChI=1S/C14H8ClFN2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H |
| Standard InChI Key | GUVHRUJUNBCSNO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the 1,2,3-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is C₁₄H₈ClFN₂S₂, with a molecular weight of 322.8 g/mol . Key structural features include:
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A 4-chlorophenyl group at position 4 of the thiadiazole ring.
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A 4-fluorophenylsulfanyl group at position 5.
Table 1: Physicochemical Properties
The presence of halogen atoms (Cl, F) enhances lipophilicity, facilitating membrane permeability and interaction with biological targets . X-ray crystallography of analogous thiadiazoles reveals planar ring systems stabilized by weak intermolecular interactions (e.g., C–H···N, C–H···π), which may influence packing and stability .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
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Cyclization of Thiohydrazides: Reaction of 4-chlorobenzohydrazide with carbon disulfide under basic conditions to form a 1,2,3-thiadiazole intermediate .
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Sulfanyl Group Introduction: Nucleophilic substitution of the intermediate with 4-fluorothiophenol in the presence of a base (e.g., K₂CO₃) in DMF.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | CS₂, KOH, ethanol, reflux | 75–80 |
| Sulfanyl Substitution | 4-Fluorothiophenol, DMF, 80°C | 60–65 |
Purification is achieved via column chromatography or recrystallization, with structural confirmation by ¹H/¹³C NMR, IR, and mass spectrometry .
Scalability and Industrial Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Key challenges include minimizing byproducts (e.g., disulfides) and optimizing halogen compatibility .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High gastrointestinal absorption (Predicted LogP = 4.8) .
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Metabolism: Hepatic oxidation via CYP3A4, forming sulfoxide derivatives.
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Excretion: Primarily renal (70%).
Toxicity Data
Applications and Future Directions
Pharmaceutical Development
The compound is a candidate for:
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Antimicrobial Agents: Combatting multidrug-resistant pathogens.
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Chemotherapy Adjuvants: Synergizing with doxorubicin to reduce cardiotoxicity .
Agricultural Uses
As a plant antiviral agent, it could protect crops like tobacco and tomatoes from TMV .
Research Gaps
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In Vivo Efficacy: Limited data on bioavailability and long-term toxicity.
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Structure-Activity Relationships: Impact of substituting halogens or modifying the sulfanyl group.
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